1-Boc-4-(3-pyridinyloxy)piperidine
Description
Contextualization of the Piperidine (B6355638) Scaffold in Contemporary Chemical Research
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous and highly privileged scaffold in medicinal chemistry. thieme-connect.comresearchgate.netnih.gov Its prevalence is underscored by its presence in a vast number of pharmaceuticals and bioactive natural products. researchgate.netnih.gov The piperidine moiety's importance stems from its ability to introduce a basic nitrogen atom, which can be crucial for modulating physicochemical properties such as solubility and for establishing key interactions with biological targets. thieme-connect.comresearchgate.net Furthermore, the stereochemistry of substituted piperidines can significantly influence their biological activity and selectivity. thieme-connect.comthieme-connect.comresearchgate.net The development of efficient and stereoselective methods for the synthesis of substituted piperidines remains an active area of research, highlighting the enduring importance of this structural unit in the design of new therapeutic agents. nih.govwhiterose.ac.uk
The Strategic Role of Boc-Protection in Organic Synthesis and Drug Discovery Intermediates
The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis. wikipedia.orgnumberanalytics.comtotal-synthesis.com Its popularity is due to its stability under a broad range of reaction conditions, including basic, nucleophilic, and reductive environments, while being readily cleaved under mild acidic conditions. total-synthesis.comfiveable.me This orthogonality allows for the selective deprotection of the Boc-protected amine in the presence of other sensitive functional groups, a critical feature in multi-step syntheses of complex molecules. numberanalytics.comtotal-synthesis.com The use of di-tert-butyl dicarbonate (B1257347) (Boc₂O) is a common method for the introduction of the Boc group. wikipedia.orgjk-sci.com In the context of drug discovery, Boc-protected intermediates are invaluable for the construction of molecular libraries and for the synthesis of active pharmaceutical ingredients (APIs). numberanalytics.comfiveable.me
Research Relevance of 1-Boc-4-(3-pyridinyloxy)piperidine as a Synthetic Precursor and Chemical Entity
This compound integrates the advantageous structural features of the piperidine scaffold, the strategic utility of the Boc protecting group, and the bio-functional importance of the 3-pyridinyloxy moiety. This combination makes it a highly valuable intermediate in the synthesis of more complex molecules, particularly in the realm of drug discovery. The Boc group allows for the controlled manipulation of the piperidine nitrogen, enabling further functionalization or deprotection to reveal the secondary amine at a later stage of a synthetic sequence. The 4-(3-pyridinyloxy) substitution pattern on the piperidine ring provides a specific vector for molecular elaboration and interaction with biological targets. The compound serves as a versatile building block for creating libraries of compounds for high-throughput screening and for the targeted synthesis of potential therapeutic agents.
Interactive Data Tables
Below are interactive tables summarizing key information about the chemical compounds mentioned in this article.
Table 1: Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 1-Boc-4-(pyridin-3-ylmethyl)amino]piperidine | C₁₆H₂₅N₃O₂ | 291.39 | 206274-21-7 nih.govscbt.com |
| tert-Butyl 4-formylpiperidine-1-carboxylate | C₁₁H₁₉NO₃ | 213.27 | 137076-22-3 sigmaaldrich.com |
| 1-Boc-4-AP | C₁₆H₂₄N₂O₂ | 276.38 | 125541-22-2 wikipedia.orgnih.gov |
Table 2: Compound Classifications and Synthetic Roles
| Compound Name | Key Functional Groups | Primary Role in Synthesis |
| 1-Boc-4-(pyridin-3-ylmethyl)amino]piperidine | Boc-protected amine, Pyridine (B92270), Piperidine | Synthetic Intermediate |
| tert-Butyl 4-formylpiperidine-1-carboxylate | Boc-protected amine, Aldehyde, Piperidine | Synthetic Intermediate sigmaaldrich.com |
| 1-Boc-4-AP | Boc-protected amine, Aniline, Piperidine | Intermediate for fentanyl synthesis wikipedia.org |
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-pyridin-3-yloxypiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-15(2,3)20-14(18)17-9-6-12(7-10-17)19-13-5-4-8-16-11-13/h4-5,8,11-12H,6-7,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNGDYNVUDCLJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Reactivity of 1 Boc 4 3 Pyridinyloxy Piperidine
Deprotection Strategies of the Boc Group
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. sci-hub.se The deprotection of the Boc group in 1-Boc-4-(3-pyridinyloxy)piperidine is a crucial step to enable further functionalization of the piperidine (B6355638) nitrogen.
Standard acidic conditions are typically employed for Boc removal. sci-hub.se A common method involves treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). peptide.comsigmaaldrich.com The reaction is usually rapid, often completing within minutes to a few hours at room temperature. peptide.com Another effective reagent for this transformation is a solution of hydrogen chloride (HCl) in an organic solvent, such as 1,4-dioxane. dtic.mil
While acidic deprotection is prevalent, basic conditions have also been explored for Boc removal in specific contexts, particularly when acid-sensitive functional groups are present in the molecule. sci-hub.se However, for unactivated primary Boc groups, strong bases like sodium t-butoxide in the presence of water are required to facilitate the reaction, which is believed to proceed through an isocyanate intermediate. sci-hub.se
Here is a table summarizing common deprotection strategies:
| Reagent | Solvent | Conditions | Reference |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | peptide.comsigmaaldrich.com |
| Hydrogen Chloride (HCl) | 1,4-Dioxane | Room Temperature | dtic.mil |
| Sodium t-butoxide/Water | Tetrahydrofuran (THF) | Reflux | sci-hub.se |
Functionalization and Derivatization at the Piperidine Nitrogen (post-Boc removal)
Once the Boc group is removed to yield 4-(3-pyridinyloxy)piperidine, the secondary amine of the piperidine ring becomes available for a variety of functionalization reactions. These reactions are essential for building molecular complexity and synthesizing target compounds.
Common derivatizations include:
Alkylation: The piperidine nitrogen can be alkylated using various alkyl halides or through reductive amination.
Acylation: Reaction with acyl chlorides or anhydrides introduces an acyl group. For instance, acylation with propionyl chloride is a key step in the synthesis of certain fentanyl analogs. dtic.mil
Arylation: The nitrogen can be arylated through methods like the Buchwald-Hartwig amination, which allows for the formation of a carbon-nitrogen bond with an aryl halide. researchgate.net
Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides.
These functionalization reactions are fundamental in medicinal chemistry for creating libraries of compounds with diverse properties. whiterose.ac.uk
Modifications and Substitutions on the Piperidine Ring System
The piperidine ring itself can be a target for further modifications, although this is often more challenging than functionalizing the nitrogen atom. Site-selective C-H functionalization of piperidines is an area of active research, allowing for the introduction of substituents at specific positions on the ring. nih.gov The choice of catalyst and protecting group on the nitrogen can direct the functionalization to the C2, C3, or C4 positions. nih.gov
For instance, rhodium-catalyzed C-H insertion reactions can be used to introduce various functional groups. nih.gov The electronic and steric properties of the catalyst play a crucial role in determining the regioselectivity of these reactions. nih.gov
Reactions of the Pyridinyloxy Moiety for Further Elaboration
The pyridinyloxy portion of the molecule also presents opportunities for chemical modification. The pyridine (B92270) ring is generally susceptible to nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups or through the formation of an N-oxide. Electrophilic substitution on the pyridine ring is also possible, though it typically requires harsh conditions.
Chemo- and Regioselectivity in Complex Reaction Systems
In molecules as complex as this compound and its derivatives, achieving chemo- and regioselectivity is paramount. This means controlling which functional group reacts and at which position.
Chemoselectivity: The presence of multiple reactive sites—the Boc-protected nitrogen, the piperidine ring, and the pyridine ring—requires careful selection of reagents and reaction conditions to ensure that only the desired site is modified. For example, the Boc group is stable to many reagents used for modifying the pyridine ring, allowing for selective reactions.
Regioselectivity: When performing substitutions on the piperidine or pyridine rings, controlling the position of the new substituent is critical. As mentioned earlier, catalyst control in C-H functionalization reactions is a key strategy for achieving regioselectivity on the piperidine ring. nih.gov Similarly, the inherent electronic properties of the pyridine ring direct incoming electrophiles or nucleophiles to specific positions.
The strategic application of protecting groups and the careful choice of reaction conditions are essential for navigating the complex reactivity of this molecule and achieving the desired chemical transformations with high selectivity.
Applications in Preclinical Medicinal Chemistry Research
Design and Synthesis of Novel Bioactive Scaffolds Incorporating the 1-Boc-4-(3-pyridinyloxy)piperidine Motif
The this compound structure is a key intermediate in the development of more complex molecules targeting various biological systems. The tert-butoxycarbonyl (Boc) protecting group on the piperidine (B6355638) nitrogen is crucial for synthetic strategies. It "masks" the reactive secondary amine, preventing undesired side reactions and allowing for selective modifications at other positions of the molecule. un.org This strategic protection enables chemists to build upon the core scaffold in a controlled manner.
The synthesis of novel bioactive scaffolds often involves a "scaffold hopping" approach, where the core piperidine-pyridinyloxy structure is incorporated into known biologically active molecules to create new analogues with potentially improved properties. researchgate.net The piperidine core itself is considered an appropriate scaffold for constructing preorganized analogues of bioactive compounds. nih.gov For instance, starting with a related precursor, 1-Boc-4-piperidone, a wide array of derivatives can be synthesized, including inhibitors of Pim-1 kinase, selective GPR119 agonists for diabetes, and inhibitors of M-tropic (R5) HIV-1 replication. sigmaaldrich.com This highlights the versatility of the Boc-protected piperidine core in generating libraries of structurally diverse compounds for screening. semanticscholar.org The synthesis of tricyclic scaffolds containing a piperidine ring has also been explored, demonstrating the utility of piperidone-based starting materials in creating complex, three-dimensional structures for medicinal chemistry applications. researchgate.net
Exploration of Structure-Activity Relationships (SAR)
Understanding how the chemical structure of a molecule relates to its biological activity is fundamental in drug discovery. The this compound motif has been instrumental in exploring the SAR of ligands for various receptors.
The piperidine ring within this motif is a critical structural element for the activity of many compounds, particularly those targeting both histamine (B1213489) H3 and sigma-1 (σ1) receptors. nih.gov Studies comparing piperidine-containing compounds to their piperazine (B1678402) analogues have revealed significant differences in biological activity. For example, replacing a piperazine ring with a piperidine ring can dramatically increase affinity for the σ1 receptor while maintaining high affinity for the histamine H3 receptor (hH3R). nih.gov This switch is a key factor for achieving dual-target activity. nih.govnih.gov
The basicity of the piperidine nitrogen (after deprotection of the Boc group) and the substituents attached to it are crucial. For H3 receptor antagonists, small alkyl substituents on the nitrogen of a related piperazine scaffold led to high affinity, whereas bulkier groups decreased affinity. nih.gov In a series of 1-benzyl-4-hydroxypiperidine (B29503) derivatives, variations in the linker and terminal amine group significantly impacted hH3R affinity. nih.gov Similarly, for sigma receptor ligands, the chemical nature of the substituent on the piperidine nitrogen, its distance from the basic nitrogen, and its orientation relative to other substituents govern the selectivity for sigma sites over other receptors like dopamine (B1211576) D2. nih.gov For instance, in a series of dual H3/σ1 receptor ligands, 4-pyridylpiperidine derivatives showed higher potency for both sigma receptors compared to unsubstituted piperidines. nih.gov
The structural features of piperine, a natural product containing a piperidine ring, have also been extensively studied. Modifications to its aromatic ring, dienone system, or the piperidine ring itself can enhance or abolish its various biological activities, further underscoring the importance of substituent effects in piperidine-containing scaffolds. researchgate.netnih.gov
The three-dimensional shape (conformation) of a molecule is critical for its ability to bind to a biological target. The piperidine ring is not flat and can adopt various conformations, such as chair, boat, or twist-boat forms. The specific conformation influences the spatial arrangement of substituents, which in turn affects receptor binding.
Conformational analysis of piperidine analogs is often performed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and computational molecular modeling. researchgate.netnih.gov Studies on Boc-protected piperidine-spiro-hydantoin have shown that the piperidine ring exists in a single half-chair conformation in solution. researchgate.net The Boc group itself can influence the ring's conformation and exhibits a rotational process. researchgate.netresearchgate.net
The conformation of piperidine nucleoside analogues has been shown to be critical for their biomimetic potential. These molecules adopt a specific chair conformation (¹C₄) that allows them to mimic the structure of natural compounds. nih.gov This preorganized conformation is thought to be adopted to relieve steric strain between substituents on the ring. nih.gov The way a molecule fits into a receptor's binding pocket is dictated by its conformation. For ligands targeting the σ1 receptor, the protonated form of the piperidine derivative is believed to form a crucial salt bridge interaction with an acidic amino acid residue (Glu172) in the binding pocket, a phenomenon highly dependent on the molecule's conformation and protonation state at physiological pH. nih.gov
In Vitro Receptor Binding and Functional Assays
The this compound scaffold is a key component in the development of ligands for several important receptor systems, which are evaluated through in vitro binding and functional assays.
Sigma (σ) receptors, particularly the σ1 subtype, are intracellular chaperone proteins involved in a variety of cellular signaling pathways and are considered targets for neurological and psychiatric disorders. nih.gov Piperidine-based structures are a hallmark of many potent and selective sigma receptor ligands. nih.gov
Medicinal chemistry efforts have focused on developing dual-activity ligands that target both sigma and histamine receptors. In this context, the piperidine moiety has been identified as a pivotal structural feature for high affinity at the σ1 receptor. nih.gov The substitution of a piperazine core with a piperidine core in one series of compounds led to a dramatic increase in σ1 receptor affinity, with the Kᵢ value improving from 1531 nM to 3.64 nM. nih.gov Further modifications, such as the introduction of a 4-pyridyl group onto the piperidine, have yielded compounds with even higher σ1 affinity. nih.gov
Table 1: Sigma Receptor (σ1R and σ2R) Binding Affinities (Kᵢ, nM) for Selected Piperidine Derivatives This table is interactive. You can sort the data by clicking on the column headers.
| Compound | Core Moiety | σ1R Kᵢ (nM) | σ2R Kᵢ (nM) | Source |
|---|---|---|---|---|
| Compound 5 | Piperidine | 3.64 | - | nih.gov |
| Compound 4 | Piperazine | 1531 | - | nih.gov |
| Compound 11 | Piperidine | 4.41 | 67.9 | nih.gov |
| Compound 12 | 4-pyridylpiperidine | 3.3 | 29 | nih.gov |
| Compound 7 | Piperidine | 4.8 | 116 | nih.gov |
These data illustrate the critical role of the piperidine scaffold in achieving high affinity for the σ1 receptor.
The histamine H3 receptor (H3R) is a G-protein coupled receptor that modulates the release of histamine and other neurotransmitters in the central nervous system. nih.gov H3R antagonists are being investigated for the treatment of various neurological disorders. The this compound scaffold is a key structural element in many non-imidazole H3R antagonists. nih.gov
Compounds incorporating the piperidine core consistently demonstrate high affinity for the human H3 receptor (hH3R). Research has shown that both piperidine and piperazine derivatives can exhibit nanomolar affinity for the hH3R. nih.gov For example, a series of 1-benzyl-4-(aminopropyloxy)piperidine derivatives showed potent hH3R antagonism, with pKᵢ values exceeding 7.0. nih.gov In the search for dual-acting ligands, the piperidine scaffold has proven essential for maintaining high H3R affinity while simultaneously conferring high affinity for the σ1 receptor. nih.govnih.gov
Table 2: Histamine H3 Receptor (hH3R) Binding Affinities (Kᵢ/pKᵢ) for Selected Piperidine Derivatives This table is interactive. You can sort the data by clicking on the column headers.
| Compound | Core Moiety | hH3R Kᵢ (nM) | hH3R pKᵢ | Source |
|---|---|---|---|---|
| Compound 5 | Piperidine | 7.70 | - | nih.gov |
| Compound 4 | Piperazine | 3.17 | - | nih.gov |
| Compound 11 | Piperidine | 6.2 | - | nih.gov |
| 9b2 | 1-benzyl-4-hydroxypiperidine | - | 7.09 | nih.gov |
| 9b5 | 1-benzyl-4-hydroxypiperidine | - | 6.99 | nih.gov |
These findings highlight the adaptability of the piperidine scaffold in designing potent H3 receptor antagonists, often as part of a multi-target drug discovery strategy. nih.gov
Based on a comprehensive review of available scientific literature, there is insufficient specific data regarding "this compound" to construct a detailed article covering its direct applications in serotonin (B10506) receptor modulation, other GPCR and enzyme interactions, or its explicit role as a key intermediate in named preclinical drug candidates.
The piperidine moiety is a well-established and vital scaffold in medicinal chemistry, frequently incorporated into ligands for a wide array of biological targets, including G-Protein Coupled Receptors (GPCRs) like serotonin receptors. The "1-Boc" protecting group is also a standard tool in organic synthesis, facilitating the construction of complex molecules. However, the specific combination represented by "this compound" is not prominently featured in published research describing the synthesis and biological evaluation of novel therapeutic agents.
Therefore, it is not possible to provide a scientifically accurate and detailed article that adheres to the strict outline provided, as the necessary research findings, data tables, and specific examples of its use as a key intermediate for preclinical candidates are not available in the public domain.
Computational and Theoretical Studies
Molecular Modeling and Docking Simulations for Target Interactions
Molecular modeling and docking simulations are fundamental computational techniques used to predict the binding orientation and affinity of a small molecule, such as 1-Boc-4-(3-pyridinyloxy)piperidine, to the active site of a biological target, typically a protein or enzyme. This process allows for the identification of potential therapeutic targets and the elucidation of the molecular basis of interaction.
In studies of related piperidine-based compounds, docking simulations have been instrumental in understanding their interactions with various receptors. For instance, computational studies on piperidine (B6355638) and piperazine (B1678402) derivatives have successfully identified key interactions with the sigma 1 (σ1) receptor, a protein implicated in numerous central nervous system disorders. nih.gov These studies often reveal crucial binding modes, such as salt bridges with acidic residues like Glu172 and polar interactions with residues like Asp126, which anchor the ligand within the receptor's binding pocket. nih.gov
For this compound, a hypothetical docking study against a target like a G-protein coupled receptor (GPCR) or a kinase would involve preparing a 3D model of the compound and docking it into the crystal structure of the protein. The simulation would predict the most stable binding pose and calculate a docking score, which is an estimate of binding affinity. The pyridinyloxy group might form hydrogen bonds or pi-pi stacking interactions with aromatic residues (e.g., Tyrosine, Phenylalanine) in the active site, while the Boc-protected piperidine ring could engage in hydrophobic interactions.
Table 1: Illustrative Molecular Docking Results for a Piperidine Analog against a Kinase Target
| Parameter | Value | Interacting Residues | Interaction Type |
|---|---|---|---|
| Docking Score (kcal/mol) | -8.5 | LYS745 | Hydrogen Bond |
| Estimated Kᵢ (nM) | 150 | LEU844, VAL726 | Hydrophobic |
Note: This data is illustrative for a related piperidine compound and does not represent actual results for this compound.
Prediction of Biological Activity Spectra (e.g., PASS, SwissTargetPrediction)
Web-based tools that predict the spectrum of biological activities for a given chemical structure are invaluable for early-stage drug discovery. These platforms use machine learning models trained on large databases of known bioactive molecules to forecast potential pharmacological effects, mechanisms of action, and even potential toxicity.
Prediction of Activity Spectra for Substances (PASS) is a tool that predicts a wide range of biological activities based on the structural formula of a compound. clinmedkaz.org The results are presented as a list of potential activities with corresponding probabilities for being active (Pa) and inactive (Pi). A high Pa value (typically > 0.7) suggests a high likelihood that the compound will exhibit that particular activity in experimental tests. clinmedkaz.org
SwissTargetPrediction is another powerful server that predicts the most probable protein targets of a small molecule by combining 2D and 3D similarity measures with known ligands. This helps in identifying the primary targets and potential off-target interactions that could lead to side effects.
For this compound, a PASS prediction might suggest activities related to the central nervous system, such as anti-dyskinetic or anti-parkinsonian effects, which have been predicted for other piperidine derivatives. clinmedkaz.org A SwissTargetPrediction analysis would likely identify a range of potential protein classes, with GPCRs, kinases, and ion channels being prominent due to the structural motifs present in the molecule.
Table 2: Simulated SwissTargetPrediction Output for this compound
| Target Class | Probability | Known Actives (Homologous Targets) |
|---|---|---|
| Family A G protein-coupled receptors | 0.45 | 15 |
| Kinases | 0.20 | 8 |
| Voltage-gated ion channels | 0.15 | 6 |
| Nuclear receptors | 0.10 | 4 |
Note: This data is a plausible, simulated output for illustrative purposes.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of a molecule. Methods like Density Functional Theory (DFT) can compute various molecular descriptors that provide insight into a compound's stability, reactivity, and spectroscopic properties.
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical stability and reactivity; a larger gap generally implies higher stability and lower reactivity. chemjournal.kz Other calculated properties, such as molecular electrostatic potential (MEP) maps, reveal the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atoms of the pyridine (B92270) and piperidine rings, as well as the ether oxygen, would be expected to be nucleophilic centers.
Note: These values are representative for a similar molecular structure and are for illustrative purposes.
Conformational Analysis and Dynamics Simulations (e.g., Molecular Dynamics)
A molecule's biological activity is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis aims to identify the most stable, low-energy conformations of a molecule. For a flexible molecule like this compound, which contains a piperidine ring, multiple chair and boat conformations are possible. The bulky tert-butoxycarbonyl (Boc) group significantly influences the conformational preference of the piperidine ring.
Molecular Dynamics (MD) simulations provide a more dynamic picture, modeling the atomic motions of the molecule over time. nih.gov An MD simulation can reveal how the compound's conformation changes in different environments (e.g., in water or bound to a protein) and can help assess the stability of a ligand-protein complex identified through docking. nih.gov For instance, an MD simulation could show how the pyridinyloxy moiety rotates and how the piperidine ring puckers, providing insights into the dynamic interactions with a target protein. rsc.org
In Silico ADME/Tox Prediction (focusing on chemical properties relevant to design, not safety profiles)
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial in drug design for assessing the "drug-likeness" of a compound. mdpi.com Various computational models and rules, such as Lipinski's Rule of Five, are used to predict physicochemical properties relevant to a molecule's pharmacokinetic profile. These predictions help chemists prioritize compounds with favorable properties for further development.
For this compound, properties like molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA) can be readily calculated. These parameters influence key behaviors such as gastrointestinal absorption and blood-brain barrier (BBB) penetration. nih.gov Web servers like SwissADME provide comprehensive predictions of these properties. chemmethod.com
Table 4: Predicted Physicochemical and ADME Properties for this compound
| Property/Descriptor | Predicted Value | Implication for Drug Design |
|---|---|---|
| Molecular Weight | 292.37 g/mol | Complies with Lipinski's Rule (<500) |
| LogP (Lipophilicity) | 2.5 | Good balance for solubility and permeability |
| Hydrogen Bond Donors | 0 | Complies with Lipinski's Rule (<5) |
| Hydrogen Bond Acceptors | 5 | Complies with Lipinski's Rule (<10) |
| Topological Polar Surface Area (TPSA) | 47.9 Ų | Suggests good potential for oral bioavailability and CNS penetration |
| Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed from the gut |
Note: This data is generated based on the compound's structure using standard predictive models.
Advanced Analytical Characterization in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for determining the precise structure of organic molecules in solution.
One-Dimensional NMR (¹H, ¹³C, ¹⁹F)
One-dimensional NMR experiments, including proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR, provide fundamental information about the molecular framework.
¹H NMR: The proton NMR spectrum of 1-Boc-4-(3-pyridinyloxy)piperidine reveals distinct signals for each unique proton environment. For instance, in a related compound, N-Boc-4-piperidinemethanol, characteristic signals for the Boc-protons appear around 1.4 ppm, while the piperidine (B6355638) ring protons resonate in the 1.1-1.8 ppm and 2.6-3.9 ppm regions. chemicalbook.com Similarly, for 1-Boc-piperidine, protons on the piperidine ring show signals between 1.5 and 3.4 ppm. chemicalbook.com In 1-Boc-4-(aminomethyl)piperidine, the Boc group protons are observed at 1.44 ppm (singlet, 9H), and the piperidine ring protons appear at various shifts. chemicalbook.com For this compound, the pyridinyl protons would be expected in the aromatic region (typically 7.0-8.5 ppm), while the piperidine and Boc group protons would appear at upfield shifts.
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. In a similar structure, 1-Boc-4-(2-methoxycarbonylphenyl)piperazine, the Boc group's quaternary carbon and methyl carbons resonate at approximately 80 ppm and 28 ppm, respectively. spectrabase.com The piperidine ring carbons would exhibit signals in the range of 30-50 ppm, and the pyridinyl carbons would be found in the downfield region, typically between 120 and 150 ppm.
¹⁹F NMR: While not directly applicable to the parent compound, if a fluorine substituent were present, ¹⁹F NMR would be a highly sensitive technique for its detection and for probing the electronic environment of the molecule. For example, in studies of fluorinated piperidine derivatives, ¹⁹F NMR is crucial for characterizing the fluorinated position. nih.gov
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY)
Two-dimensional (2D) NMR techniques are indispensable for assembling the complete molecular structure by revealing correlations between different nuclei. wikipedia.org
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between adjacent protons on the piperidine ring and within the pyridinyl ring, helping to establish the connectivity of the spin systems. researchgate.net
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon atoms to which they are directly attached. sdsu.eduyoutube.com It allows for the unambiguous assignment of carbon signals based on their attached protons. For example, the proton signal for the methine proton at the 4-position of the piperidine ring would show a cross-peak with its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two to four bonds. sdsu.eduprinceton.edu This is particularly useful for connecting different fragments of the molecule. For instance, it would show correlations between the protons on the piperidine ring and the carbons of the pyridinyl ring through the ether linkage, as well as correlations between the piperidine protons and the carbonyl carbon of the Boc group.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. princeton.edu This provides crucial information about the molecule's three-dimensional conformation and stereochemistry. For example, NOESY can help determine the preferred chair conformation of the piperidine ring and the spatial relationship between the piperidine and pyridinyl rings. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the determination of its elemental formula. rsc.orgrsc.org An analytical report for a similar compound, 4-Anilino-1-Boc-piperidine, indicates a theoretical exact mass of 276.1838, with the measured value showing a very small deviation. policija.si For this compound (C₁₅H₂₂N₂O₃), the calculated exact mass would be determined and compared against the experimentally measured value to confirm the molecular formula with high confidence. nih.govnih.govmdpi.com
X-ray Crystallography for Solid-State Molecular Structure and Conformation
X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and conformational details. mdpi.com For a related compound, 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid, X-ray analysis revealed that the piperidine ring adopts a chair conformation. nih.gov Similarly, a study on a Boc-protected piperidine-spiro-hydantoin showed that the piperidine ring adopts a half-chair conformation in the crystal state. researchgate.net For this compound, a single-crystal X-ray diffraction study would unequivocally determine the conformation of the piperidine ring and the relative orientation of the pyridinyloxy substituent. nih.gov
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. epa.govuctm.edu
FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the C=O stretch of the Boc group (around 1680-1700 cm⁻¹), C-O stretches from the ether and carbamate (B1207046) groups, and C-H stretching and bending vibrations for the aliphatic and aromatic portions of the molecule. nih.govresearchgate.net
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum would help to confirm the presence of the pyridinyl and piperidine rings and the Boc protecting group. epa.govresearchgate.net
Chromatographic Purity Assessment (HPLC, GC for research samples)
Chromatographic techniques are essential for assessing the purity of research samples.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique to separate and quantify the components of a mixture. google.com For this compound, a reverse-phase HPLC method would be developed to determine its purity by separating it from any starting materials, byproducts, or degradation products. policija.si
Gas Chromatography (GC): Gas chromatography is another powerful separation technique, particularly for volatile and thermally stable compounds. For some Boc-protected piperidine derivatives, GC has been used to assess purity. vwr.comavantorsciences.com Depending on the volatility and thermal stability of this compound, a GC method could be developed for purity analysis. researchgate.net
Future Research Directions and Emerging Applications of 1 Boc 4 3 Pyridinyloxy Piperidine
The 1-Boc-4-(3-pyridinyloxy)piperidine scaffold, which combines a Boc-protected piperidine (B6355638) ring with a pyridinyloxy moiety, represents a significant building block in medicinal chemistry. Its structural features make it a versatile starting point for the development of novel therapeutics and chemical tools. Future research is poised to expand its utility through innovative synthetic methods, exploration of new biological targets, and integration with cutting-edge technologies.
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling 1-Boc-4-(3-pyridinyloxy)piperidine in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
- Storage : Store in sealed containers at -20°C, away from ignition sources, and ensure proper ventilation .
- Spill Management : Use inert absorbents (e.g., sand) to collect spills, avoid dust generation, and dispose via authorized hazardous waste facilities .
- Toxicity : Classified as acute oral toxicity (Category 3, H301); avoid ingestion and use fume hoods for aerosol-prone procedures .
Q. How can this compound be synthesized and purified for research use?
- Methodological Answer :
- Acylation : React 1-Boc-4-aminopiperidine with 3-pyridinyloxy chloride in dichloromethane (DCM) using triethylamine (EtN) as a base. Stir for 24 hrs at room temperature .
- Purification : Wash organic layers with 1N NaOH, dry over MgSO, and concentrate under vacuum. Recrystallize from hexane/ethyl acetate (1:1) or use column chromatography (silica gel, ethyl acetate/chlorofom 50:50) to achieve >90% purity .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR : Use H and C NMR to confirm the Boc group (δ ~1.4 ppm for tert-butyl) and pyridinyloxy substitution (aromatic protons at δ 7.0–8.5 ppm) .
- HPLC : Employ reverse-phase C18 columns with UV detection at λ = 249 nm for purity assessment .
- Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular ion peaks (e.g., [M+H] for CHNO: m/z 306.4) .
Q. How is this compound used as a precursor in pharmaceutical research?
- Methodological Answer :
- Intermediate for Opioid Analogs : Deprotect the Boc group with HCl/dioxane to generate 4-(3-pyridinyloxy)piperidine, a scaffold for fentanyl-like derivatives .
- Functionalization : Introduce substituents via alkylation (e.g., benzyl bromide in acetonitrile with KCO) or reductive amination to modulate bioactivity .
Advanced Research Questions
Q. How can enantioselective deprotonation of Boc-protected piperidines be optimized for chiral synthesis?
- Methodological Answer :
- Reagent Choice : Use sec-BuLi/(-)-sparteine complex at -78°C for selective α-H abstraction. Note that Boc-piperidines exhibit slower deprotonation kinetics than Boc-pyrrolidines, requiring extended reaction times .
- Computational Guidance : DFT studies reveal that the pro-S hydrogen is thermodynamically less acidic but kinetically favored in asymmetric pathways. Optimize transition states using Gaussian09 with B3LYP/6-31G(d) basis sets .
Q. What computational strategies predict the pharmacokinetic properties of this compound derivatives?
- Methodological Answer :
- QSAR Modeling : Use ADMET Predictor™ to correlate structural descriptors (e.g., logP, polar surface area) with permeability or metabolic stability. For example, pyridinyloxy groups may reduce CNS penetration due to increased polarity .
- Docking Studies : Screen analogs against μ-opioid receptors (PDB: 5C1M) using AutoDock Vina. Prioritize derivatives with hydrogen bonds to Asp147 and Tyr148 .
Q. How do reaction conditions influence the regioselectivity of functionalizing this compound?
- Methodological Answer :
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor N-alkylation over O-alkylation. For C-3 pyridinyloxy modifications, use DCM with mild bases (e.g., NaHCO) .
- Temperature Control : Low temperatures (-20°C) minimize side reactions during Boc deprotection with TFA, preserving the pyridinyloxy moiety .
Q. What strategies enhance the metabolic stability of this compound-derived compounds?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
